molecular formula C17H15BrN6O2 B302673 2-[(Z)-[1-[(4-bromophenyl)methyl]indol-3-yl]methylideneamino]-1-nitroguanidine

2-[(Z)-[1-[(4-bromophenyl)methyl]indol-3-yl]methylideneamino]-1-nitroguanidine

Numéro de catalogue B302673
Poids moléculaire: 415.2 g/mol
Clé InChI: CAXKYAMHYUTOBE-UKWGHVSLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(Z)-[1-[(4-bromophenyl)methyl]indol-3-yl]methylideneamino]-1-nitroguanidine is a chemical compound that has attracted the attention of researchers in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as BRD3308 and is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and have been implicated in the development of various diseases, including cancer and inflammatory disorders.

Mécanisme D'action

BRD3308 exerts its pharmacological effects by binding to the bromodomains of BET proteins, thereby inhibiting their activity. This leads to the downregulation of genes that are involved in cell proliferation, survival, and inflammation. The inhibition of BET proteins has been shown to have therapeutic benefits in various diseases, making BRD3308 an attractive drug candidate.
Biochemical and Physiological Effects:
BRD3308 has been shown to have potent inhibitory effects on the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammatory disorders. In addition, BRD3308 has been shown to have a favorable pharmacokinetic profile, making it suitable for further development as a drug candidate.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of BRD3308 is its potent inhibitory activity against BET proteins, making it a useful tool for studying the role of these proteins in disease. However, the compound has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using BRD3308.

Orientations Futures

There are several future directions for research on BRD3308. One area of interest is the development of more potent and selective BET inhibitors that can overcome the limitations of BRD3308. Another direction is the investigation of the therapeutic potential of BRD3308 in other diseases, such as neurodegenerative disorders. Finally, the use of BRD3308 as a tool for studying the role of BET proteins in gene regulation and disease pathogenesis is an important area of future research.

Méthodes De Synthèse

The synthesis of BRD3308 involves a multi-step process that starts with the preparation of the intermediate compound 1-(4-bromobenzyl)-3-(1H-indol-3-yl)urea. This compound is then reacted with nitromethane to form the nitroguanidine derivative, which is subsequently treated with an aldehyde to yield the final product. The synthesis of BRD3308 has been optimized to achieve high yields and purity, making it suitable for further biological studies.

Applications De Recherche Scientifique

BRD3308 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In addition, BRD3308 has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis.

Propriétés

Nom du produit

2-[(Z)-[1-[(4-bromophenyl)methyl]indol-3-yl]methylideneamino]-1-nitroguanidine

Formule moléculaire

C17H15BrN6O2

Poids moléculaire

415.2 g/mol

Nom IUPAC

2-[(Z)-[1-[(4-bromophenyl)methyl]indol-3-yl]methylideneamino]-1-nitroguanidine

InChI

InChI=1S/C17H15BrN6O2/c18-14-7-5-12(6-8-14)10-23-11-13(15-3-1-2-4-16(15)23)9-20-21-17(19)22-24(25)26/h1-9,11H,10H2,(H3,19,21,22)/b20-9-

Clé InChI

CAXKYAMHYUTOBE-UKWGHVSLSA-N

SMILES isomérique

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)/C=N\N=C(\N)/N[N+](=O)[O-]

SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)C=NN=C(N)N[N+](=O)[O-]

SMILES canonique

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)C=NN=C(N)N[N+](=O)[O-]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.